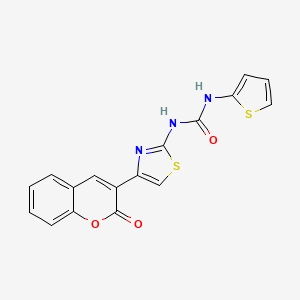
1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular formula of C17H11N3O3S2. It contains multiple functional groups including a chromen-3-yl group, a thiazol-2-yl group, and a thiophen-2-yl group. It is part of a class of compounds known as quinazolinones and quinazolines, which have been found to possess a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various carbon electrophiles . For instance, a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The chromen-3-yl group, thiazol-2-yl group, and thiophen-2-yl group contribute to its unique structure.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the thiazol-2-yl group could potentially undergo reactions with electrophiles .科学的研究の応用
Synthesis and Biological Activities : A study by Shankar et al. (2017) reports the synthesis of novel derivatives of this compound and their evaluation for anti-microbial activity and cytotoxicity. These derivatives showed promising anti-microbial activity against selected bacterial strains and moderate to good effectiveness against a fungal pathogen. Additionally, some derivatives exhibited significant cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives with inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases. These compounds also showed strong antioxidant activity (Kurt et al., 2015).
Antioxidant Determination : Abd-Almonuim et al. (2020) focused on the antioxidant activity of a coumarin derivative of this compound, revealing high antioxidant activity with significant scavenging ability against DPPH radicals (Abd-Almonuim et al., 2020).
Antimicrobial Activity : Research by Prajapati et al. (2015) explored the in vitro antibacterial and antifungal activities of synthesized derivatives, finding good to moderate activity against specific microbial strains (Prajapati et al., 2015).
Cytotoxic Activity : Gomha and Khalil (2012) demonstrated the successful synthesis of novel thiazole derivatives bearing a coumarin nucleus using ultrasound irradiation. The cytotoxic activities of these derivatives were evaluated, with one compound showing potent activity against human keratinocytes (Gomha & Khalil, 2012).
Antibacterial and Antioxidant Activities : A study by Mahmoodi and Ghodsi (2017) on thiazolyl-pyrazole-biscoumarin compounds demonstrated good biological capacity in comparison to reference compounds, showing both antibacterial and antioxidant properties (Mahmoodi & Ghodsi, 2017).
作用機序
特性
IUPAC Name |
1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRMACLVNRCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
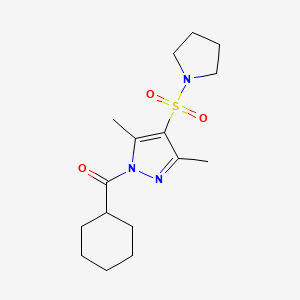
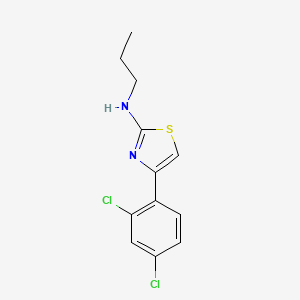
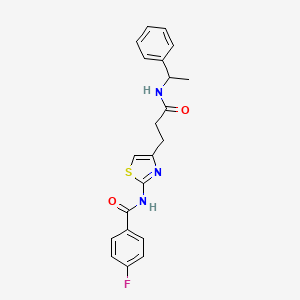
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

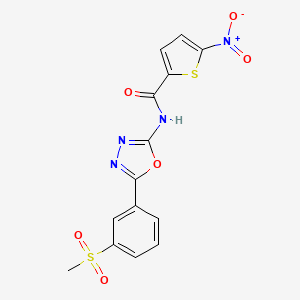
amino}acetamide](/img/structure/B2376365.png)
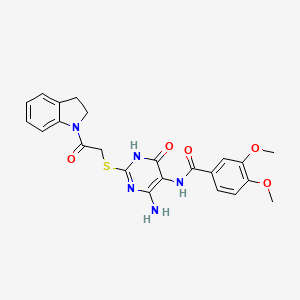
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2376370.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)


